

# 2-Fluorobutane chemical and physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluorobutane

Cat. No.: B1230682

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## An In-depth Technical Guide to 2-Fluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and reactivity of **2-fluorobutane**. The information is intended for use by professionals in research, scientific, and drug development fields.

### Core Chemical Identity

**2-Fluorobutane** is a fluorinated alkane with the chemical formula  $C_4H_9F$ .<sup>[1]</sup> It is a colorless liquid at room temperature.<sup>[1][2]</sup> Due to the chiral center at the second carbon atom, **2-fluorobutane** exists as two enantiomers: (R)-**2-fluorobutane** and (S)-**2-fluorobutane**.<sup>[1]</sup>

Identifier	Value	Reference
IUPAC Name	2-fluorobutane	[3]
CAS Number	359-01-3	[2][3][4]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> F	[1][2][3][4]
Molecular Weight	76.11 g/mol	[1][3][4][5]
Canonical SMILES	CCC(C)F	[1][3][5]
InChI	InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3	[1][3][4][5]
InChI Key	IXHWZHXLJJPXIS-UHFFFAOYSA-N	[1][3][5]

## Physical and Thermodynamic Properties

**2-Fluorobutane** is a volatile compound with a low boiling point.[6] Its physical state under standard conditions is a liquid.[2]

Table of Physical Properties:

Property	Value	Unit	Reference
Melting Point	<b>-121.4</b>	°C	[2][4]
Boiling Point	25.1	°C	[2][7]
Density	0.7560	g/cm <sup>3</sup>	[4]
Refractive Index	1.3300 - 1.337		[4][7]

| Vapor Pressure | 757 | mmHg at 25°C [[4] |

Table of Thermodynamic Properties:

Property	Value	Unit	Source
Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	-327.28	kJ/mol	Joback Calculated[5]
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	23.29	kJ/mol	Joback Calculated[5]
Enthalpy of Fusion ( $\Delta_{\text{fus}} H^\circ$ )	5.67	kJ/mol	Joback Calculated[5]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	-214.45	kJ/mol	Joback Calculated[5]
Ideal Gas Heat Capacity ( $C_{p,\text{gas}}$ )	Data available	J/mol×K	[5]
Critical Temperature ( $T_c$ )	445.48	K	Joback Calculated[5]

| Critical Pressure ( $P_c$ ) | 3722.56 | kPa | Joback Calculated[5] |

Solubility: **2-Fluorobutane** is soluble in various organic solvents such as ethanol, diethyl ether, and chloroform, but it is insoluble in water.[1] This property makes it useful for the separation and extraction of non-polar compounds from aqueous solutions.[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **2-fluorobutane**.

- Infrared (IR) and Raman Spectroscopy: The infrared spectra ( $3500\text{--}50\text{ cm}^{-1}$ ) of gaseous and solid **2-fluorobutane**, as well as the Raman spectrum ( $3500\text{--}50\text{ cm}^{-1}$ ) of the liquid, have been recorded.[8] These studies, combined with variable temperature analyses, have identified three stable conformers (Me-trans, F-trans, and H-trans).[8] The Me-trans conformer is the most stable form.[8] A complete vibrational assignment for the Me-trans conformer has been proposed based on these spectroscopic results and ab initio calculations.[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{19}\text{F}$ -NMR are used to identify the structure of **2-fluorobutane**.<sup>[9]</sup> For 2-chlorobutane, a similar molecule, the  $^1\text{H}$ -NMR spectrum shows four distinct proton environments, which aligns with its structure.<sup>[10]</sup> A similar pattern would be expected for **2-fluorobutane**.
- Mass Spectrometry (MS): Mass spectra of fluorocarbons are notably different from their hydrocarbon analogs.<sup>[11]</sup> In perfluoroparaffins, the most abundant ion is typically  $\text{CF}_3^+$ , and the molecular ion peak is often small or absent.<sup>[11]</sup>

## Experimental Protocols

### Synthesis of **2-Fluorobutane** from 2-Butanol

A common method for synthesizing **2-fluorobutane** is from 2-butanol.<sup>[1]</sup>

#### Protocol:

- Reactants: 2-butanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanesulfonyl fluoride.<sup>[9]</sup>
- Procedure:
  - A 300 ml glass reactor is equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver.<sup>[9]</sup>
  - 56.7 g of 2-butanol and 85.3 g of DBU are placed in the reactor.<sup>[9]</sup>
  - The reactor is set to a nitrogen atmosphere and heated to 60°C.<sup>[9]</sup>
  - Once the internal temperature stabilizes, 50 g of methanesulfonyl fluoride is added dropwise over approximately 1 hour.<sup>[9]</sup>
  - After the addition is complete, the reaction is continued at 60°C for another 5 hours.<sup>[9]</sup>
  - The temperature is then increased to 100°C, and the reaction continues for 1 more hour.<sup>[9]</sup>

- During this time, the distilled organic component, **2-fluorobutane**, is collected in a receiver cooled in a dry ice-ethanol bath.[\[9\]](#)
- Yield: This method has been reported to yield 27.6 g of **2-fluorobutane** (71.2% yield with respect to methanesulfonyl fluoride).[\[9\]](#)
- Confirmation: The structure of the product is identified using  $^1\text{H}$ -NMR and  $^{19}\text{F}$ -NMR spectroscopy.[\[9\]](#)

#### Other Synthesis Methods:

- Halogenation of Butane: Direct halogenation using fluorine gas can produce **2-fluorobutane**, though it may result in a mixture of products.[\[1\]](#)
- Electrophilic Fluorination: This technique can be used to introduce a fluorine atom at the desired position on the butane chain.[\[1\]](#)

#### Purification Protocol:

- Fractional Distillation: This is the primary method for purifying **2-fluorobutane**.[\[1\]](#) Initial stages remove high-boiling impurities and unreacted materials.[\[1\]](#) Subsequent stages focus on separating **2-fluorobutane** from butene isomers.[\[1\]](#)
- Enhanced Separation: The efficiency of distillation can be improved by using polar solvents like water or ethanol as entraining agents, which can form azeotropic mixtures with impurities.[\[1\]](#)

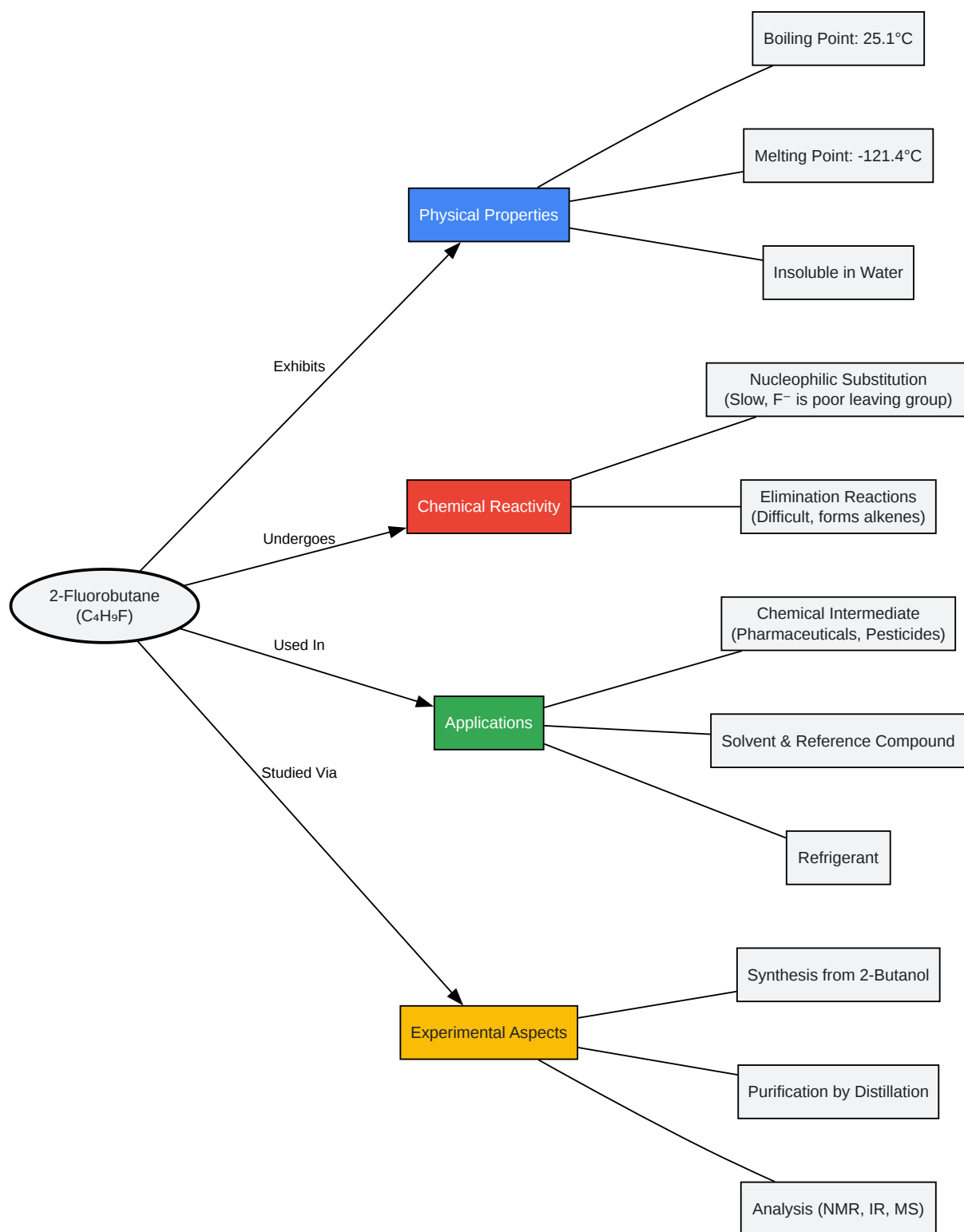
## Chemical Reactivity and Applications

The strong carbon-fluorine (C-F) bond significantly influences the reactivity of **2-fluorobutane**.

- Nucleophilic Substitution: The fluoride ion is a poor leaving group due to the high C-F bond strength.[\[12\]](#)[\[13\]](#) Consequently, **2-fluorobutane** reacts slower in nucleophilic substitution reactions compared to 2-bromobutane.[\[14\]](#)
- Elimination Reactions: When reacting with a strong base like sodium ethoxide, an E2 elimination is expected.[\[12\]](#) However, due to the poor leaving ability of fluorine, this reaction is very difficult and does not proceed to a significant extent under typical conditions.[\[12\]](#)

Some sources suggest that with a poor leaving group, an E1cB elimination mechanism might take place.[\[13\]](#)

Logical Relationship Diagram for **2-Fluorobutane**



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Caption: Logical overview of **2-Fluorobutane**'s properties and uses.

### Applications:

- **Chemical Production:** It serves as a raw material in the synthesis of various chemical compounds, including pharmaceuticals and pesticides.[\[4\]](#)
- **Solvent and Reference Compound:** Its solubility profile and wide liquid temperature range make it a useful solvent and reference compound in diverse research settings.[\[1\]](#)
- **Chiral Research:** The enantiomeric forms of **2-fluorobutane** are valuable tools in research related to chirality, which is a critical concept in drug development.[\[1\]](#)
- **Refrigerant:** **2-Fluorobutane** is used as a refrigerant in air conditioning systems.[\[4\]](#) However, it is also recognized as a greenhouse gas, and its use is regulated.[\[4\]](#)

## Safety and Handling

Proper safety precautions must be observed when handling **2-fluorobutane**.

- **General Precautions:** Handle in a well-ventilated area or under a chemical fume hood.[\[15\]](#) [\[16\]](#) Avoid contact with skin and eyes, and do not breathe vapors or mists.[\[15\]](#)[\[16\]](#)[\[17\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[16\]](#)[\[18\]](#)[\[19\]](#) Use non-sparking tools and explosion-proof equipment.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- **Personal Protective Equipment (PPE):**
  - **Eye Protection:** Wear appropriate chemical safety goggles or a face shield.[\[19\]](#)
  - **Skin Protection:** Wear impervious clothing and handle with gloves that have been inspected prior to use.[\[15\]](#)[\[19\]](#)
  - **Respiratory Protection:** If ventilation is inadequate, wear an approved respirator.[\[16\]](#)[\[18\]](#)
- **Environmental Precautions:** Prevent leakage or spillage from entering drains.[\[15\]](#)[\[19\]](#) Discharge into the environment should be avoided.[\[15\]](#)
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly closed container.[\[19\]](#) Containers should be protected from sunlight and not exposed to temperatures exceeding 52°C (125°F).[\[18\]](#)



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- To cite this document: BenchChem. [2-Fluorobutane chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230682#2-fluorobutane-chemical-and-physical-properties]

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